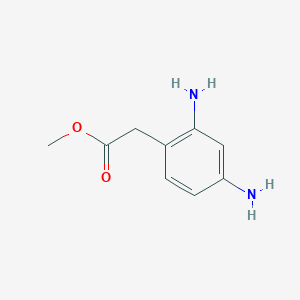

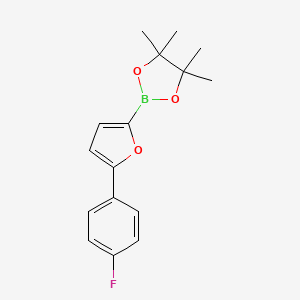

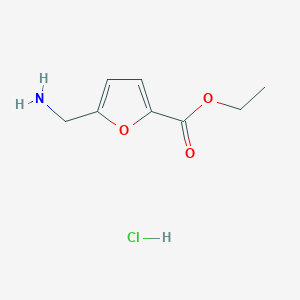

![molecular formula C6H3N2NaO3S2 B1455040 Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate CAS No. 21110-86-1](/img/structure/B1455040.png)

Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate

Overview

Description

Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate (CAS No. 21110-86-1) is a heterocyclic compound . It has a molecular weight of 238.22 and its molecular formula is C6H3N2NaO3S2 .

Physical And Chemical Properties Analysis

Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate has a molecular weight of 238.22 and its molecular formula is C6H3N2NaO3S2 . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Photovoltaics

Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate is used in photovoltaic applications due to its strong electron-accepting properties. It’s incorporated into organic photovoltaic cells to improve power conversion efficiency. The compound helps in the creation of electron donor-acceptor systems that are crucial for the absorption of light and the generation of electrical current .

Fluorescent Sensors

This compound serves as a fluorescent sensor due to its ability to emit fluorescence upon excitation. It’s particularly useful in detecting changes in environmental conditions or the presence of specific ions or molecules, which is vital in biological and chemical sensing applications .

Organophotocatalysts

As an organophotocatalyst, Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate facilitates reactions under visible light. This application is significant in green chemistry, where light can be used as a clean energy source for catalyzing chemical reactions .

Mechanism of Action

Target of Action

Sodium benzo[c][1,2,5]thiadiazole-4-sulfonate primarily targets Primary Aromatic Amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection and quenching of fluorescence in PAAs . The presence of an intramolecular charge transfer mechanism during light absorption is reinforced, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Pharmacokinetics

The compound exhibits high stability, high porosity, and high fluorescence performance . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The result of the compound’s action is the highly sensitive and selective detection of PAAs . The compound shows high sensitivity and selectivity for PAA detection by fluorescence quenching, among various amines . Moreover, it exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .

properties

IUPAC Name |

sodium;2,1,3-benzothiadiazole-4-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3S2.Na/c9-13(10,11)5-3-1-2-4-6(5)8-12-7-4;/h1-3H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITVNBJVPLNZSO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N2NaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743351 | |

| Record name | Sodium 2,1,3-benzothiadiazole-4-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21110-86-1 | |

| Record name | Sodium 2,1,3-benzothiadiazole-4-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

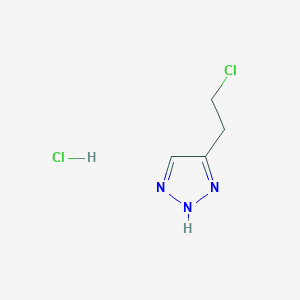

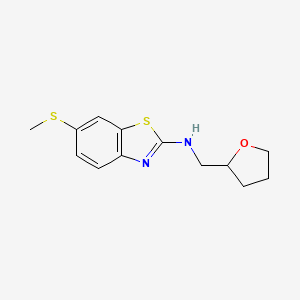

![7-Chloro-6-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1454967.png)

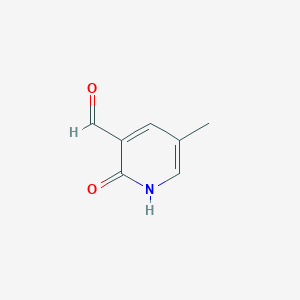

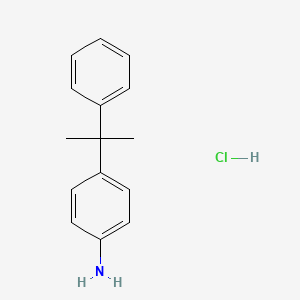

![2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1454972.png)

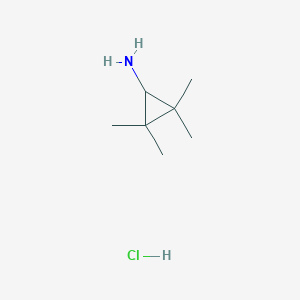

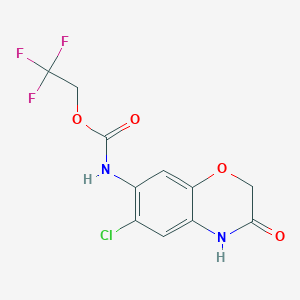

![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)